molecular formula C13H10N2O2 B2407474 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 23474-66-0

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one

Cat. No. B2407474
CAS RN: 23474-66-0
M. Wt: 226.235
InChI Key: RXLMVOAFOGXAGW-UHFFFAOYSA-N
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Description

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is a chemical compound with the molecular formula C13H10N2O2 . It is one of the rare classes of benzoxazepine derivatives .


Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, including 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .


Molecular Structure Analysis

The molecular structure of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is based on the benzoxazepine backbone, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom .


Chemical Reactions Analysis

The key step in the synthesis of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .

Scientific Research Applications

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established . This process involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Synthesis of Acridones

The same method mentioned above can also be used for the synthesis of acridones . Acridones are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Synthesis of 7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones

The method can also be used for the synthesis of 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Synthesis of Dibenzo[b,f]azepin-10(11H)-ones

The method can also be used for the synthesis of dibenzo[b,f]azepin-10(11H)-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Base-promoted Synthesis of Dibenzoxazepinamines

An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines has been developed . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols and 2-aminoethanol, and good to excellent yields of the corresponding heterocycles can be achieved .

Base-promoted Synthesis of Quinazolinimines

The same base-promoted protocol can also be used for the synthesis of quinazolinimines . Quinazolinimines are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Mechanism of Action

Mode of Action

It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

properties

IUPAC Name

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLMVOAFOGXAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-10H-dibenzo[b,f][1,4]oxazepin-11-one (Example 3, 2.0 g, 7.8 mmol) and SnCl2 in 50 mL of denatured ethanol (85% ethanol, 15% wood alcohol) was stirred under reflux for 1 hr. The solvent was evaporated and the solid residue was washed with 200 mL of ethyl acetate. The ethyl acetate layer was washed with 1.0 N sodium hydroxide (2×100 mL)and water (2×100 mL), then dried over magnesium sulfate, filtered and evaporated to give an off white solid (yield 0.92 g, 52.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
52.3%

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